![molecular formula C14H19N3O B2440528 (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone CAS No. 2329050-42-0](/img/structure/B2440528.png)
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone, also known as CP-868,596, is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic drug. This compound is known to have a high affinity for the receptor tyrosine kinase c-Met, which is involved in various cellular processes such as cell growth, proliferation, and survival.
Mechanism of Action
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone is a small molecule inhibitor that binds to the ATP-binding site of the c-Met receptor tyrosine kinase. This binding prevents the activation of the receptor and downstream signaling pathways, which are involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of c-Met has been shown to have anti-tumor effects in preclinical studies.
Biochemical and Physiological Effects
The inhibition of c-Met by this compound has been shown to have anti-tumor effects in preclinical studies. In addition, the compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has several advantages for lab experiments. The compound has a high affinity for the c-Met receptor tyrosine kinase, which makes it a useful tool for studying the role of this receptor in various cellular processes. In addition, the compound has been shown to have anti-tumor effects in preclinical studies, which makes it a potential therapeutic drug for cancer.
One limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, the compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone. One direction is the further investigation of the compound's anti-tumor effects in preclinical studies. In addition, the compound's potential use as a therapeutic drug for other diseases such as rheumatoid arthritis and Parkinson's disease should be explored.
Another future direction is the development of more potent and selective c-Met inhibitors. This compound has been shown to have a high affinity for the c-Met receptor tyrosine kinase, but more selective inhibitors could have fewer off-target effects and be more effective as therapeutic drugs.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic drug. The compound has a high affinity for the c-Met receptor tyrosine kinase, which is involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of c-Met by this compound has been shown to have anti-tumor effects in preclinical studies, and the compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models. While there are limitations to the use of this compound in lab experiments, there are several future directions for the study of this compound, including the investigation of its potential use as a therapeutic drug for other diseases and the development of more potent and selective c-Met inhibitors.
Synthesis Methods
The synthesis of (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone was first reported in 2006 by Pfizer Inc. The synthesis involves a series of steps starting with the reaction of 3-chloro-4-fluoropyridine with cyclobutylamine to form the corresponding pyridine derivative. This intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride to form the key intermediate, which is then reduced to the final product using palladium on carbon as a catalyst.
Scientific Research Applications
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has been extensively studied for its potential use as a therapeutic drug. The compound has been shown to have a high affinity for the c-Met receptor tyrosine kinase, which is overexpressed in various types of cancer. The inhibition of c-Met has been shown to have anti-tumor effects in preclinical studies.
properties
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(12-3-2-6-15-11-12)17-9-7-16(8-10-17)13-4-1-5-13/h2-3,6,11,13H,1,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRUTBKTVRGXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.